Target Class Assignment: Cathepsin K Inhibitor Patent Disclosure vs. Other Protease-Targeted Benzamides
3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide is explicitly claimed within a genus of 1-cyanocyclopropyl derivatives possessing inhibitory activity against cathepsin K [1]. This patent disclosure distinguishes the compound from benzamide derivatives targeting other proteases (e.g., falcipain-2 malarial protease, 11β-HSD1, sigma-1 receptors) that employ different substitution patterns [2]. The patent specification includes 45 synthetic examples and asserts cathepsin K inhibitory activity for compounds of formula (I), providing a defined therapeutic research context.
| Evidence Dimension | Target enzyme class (patent-disclosed indication) |
|---|---|
| Target Compound Data | Cathepsin K inhibition (claimed in patent genus) |
| Comparator Or Baseline | Falcipain-2 (malarial protease); 11β-HSD1; sigma-1 receptor |
| Quantified Difference | Qualitative target differentiation; no quantitative IC₅₀ available for this specific compound |
| Conditions | Patent claims based on cysteine protease inhibition assays (cathepsin K) |
Why This Matters
Patent disclosure establishes the compound's intended research application in cathepsin K inhibition, a distinct target class from other benzamide-based inhibitors, guiding procurement for osteoporosis or bone metastasis research programs.
- [1] Dossetter, A.G.; et al. 1-Cyanocyclopropyl Derivatives as Cathepsin K Inhibitors. Russian Patent RU2470023C2 (AstraZeneca AB), filed June 24, 2008, and published December 27, 2012. View Source
- [2] Nizi, E.; et al. Bioorg. Med. Chem. Lett. 2018, 28, 1540-1544. View Source
